molecular formula C18H17N B1520021 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole CAS No. 101733-50-0

2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole

Cat. No.: B1520021
CAS No.: 101733-50-0
M. Wt: 247.3 g/mol
InChI Key: YYVRGOPIRFGDCW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.73 (m, 4H, CH₂ of tetralin)
  • δ 2.80 (m, 4H, CH₂ of tetralin)
  • δ 6.96–7.90 (m, 7H, aromatic protons from indole and tetralin)
  • δ 11.20 (s, 1H, NH of indole)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 22.4, 29.1 (CH₂ of tetralin)
  • δ 109.5–138.7 (aromatic carbons)
  • δ 143.2 (C-2 of indole)

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • 3400–3200 (N–H stretch of indole)
  • 3050–3000 (aromatic C–H stretch)
  • 1600–1450 (C=C aromatic ring vibrations)
  • 750 (out-of-plane bending of adjacent aromatic C–H)

Mass Spectrometry (MS)

  • ESI-MS : m/z 247.3 [M+H]⁺ (calculated: 247.33)
  • Fragmentation peaks at m/z 170 (loss of tetralin) and m/z 129 (indole fragment)

X-ray Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for this compound remains unreported, studies on analogous tetralin-indole hybrids provide insights:

  • Tricyclic Indole-Tetralin Systems :

    • Co-crystal structures of related compounds reveal planar indole rings and chair-like conformations in saturated tetralin moieties.
    • Intermolecular π-π stacking between indole and tetralin rings stabilizes crystal lattices.
  • Conformational Flexibility :

    • The tetralin group adopts a pseudo-axial orientation relative to the indole plane, minimizing steric hindrance.
    • Torsional angles between the indole C-2 and tetralin C-2′ range from 15° to 30°, as observed in similar derivatives.

Computational Molecular Modeling (DFT Calculations)

Geometry Optimization

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

  • Bond Lengths :
    • Indole C–N: 1.36 Å
    • Tetralin C–C (saturated): 1.54 Å
  • Dihedral Angles :
    • Indole-tetralin linkage: 22.5°

Electronic Properties

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic Potential Maps :
    • Negative charge localization on the indole nitrogen (−0.32 e).
    • Positive charge on the tetralin bridgehead carbons (+0.18 e).

Vibrational Frequency Analysis

DFT-simulated IR spectra align with experimental data, validating assignments for N–H and C–C stretches.

Table 1: Key Structural and Spectral Data

Property Experimental Data Computational Data (DFT)
Molecular Weight 247.33 g/mol 247.33 g/mol
HOMO-LUMO Gap 4.2 eV
Indole C–N Bond Length 1.36 Å
¹H NMR (NH) δ 11.20 δ 11.15 (predicted)

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h3-4,7-12,19H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVRGOPIRFGDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole (CAS No. 101733-50-0) is an indole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Molecular Formula : C18H17N
  • Molecular Weight : 247.34 g/mol
  • Structural Characteristics : The compound contains a tetrahydronaphthalene moiety fused to an indole ring, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a promising anticancer agent. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)3.5Induction of apoptosis
MCF-7 (Breast)4.2Cell cycle arrest
HeLa (Cervical)2.9Inhibition of proliferation

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, in A549 cells, the compound was shown to activate caspase pathways leading to programmed cell death.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans25

The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. In vitro assays reveal that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on Anticancer Efficacy :
    A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various indole derivatives, including this compound. The results indicated that modifications on the indole nitrogen significantly influenced cytotoxicity against different cancer cell lines.
  • Antimicrobial Evaluation :
    A research article in Pharmaceutical Biology assessed the antimicrobial activity of several indole derivatives against clinical isolates. The study found that this compound exhibited potent activity against MRSA strains with an MIC comparable to standard antibiotics.

Comparison with Similar Compounds

Structural Analogues

Substitution Patterns and Electronic Effects

  • 3-(Naphthalen-2-ylmethyl)-1H-indole (3o): This compound differs in the substitution position (indole C-3 vs. C-2) and the presence of a fully aromatic naphthalene group. Synthesis via indole and naphthalen-2-ylmethanol yielded 71% purity .
  • 2-(Naphthalen-1-yl)-1H-indole (102) : Features a fully aromatic naphthalene ring at C-2 of indole. The lack of saturation in the naphthalene moiety reduces conformational flexibility compared to the tetrahydronaphthalene-substituted target compound. Synthesis yielded 28%, with a melting point of 95–97°C .
  • N-(2-(1H-Indol-3-yl)ethyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide (116) : Incorporates a carboxamide linker between indole and a tetramethyl-tetrahydronaphthalene group. This structural variation enhances hydrophilicity and may improve binding to enzymatic targets, as evidenced by 88–96% lipid peroxidation inhibition .

Table 2: Bioactivity Comparison of Key Analogues

Compound Class Notable Bioactivity Mechanism/Notes Reference
Indole-tetrahydronaphthalene hybrids Lipid peroxidation inhibition (86–96%) Radical scavenging via indole NH group
Naphthalene-substituted indoles Tubulin inhibition (anticancer) Aromatic stacking interactions
Fluorinated indoles Enhanced metabolic stability Electron-withdrawing effects of fluorine

Preparation Methods

Friedel–Crafts Reaction-Based One-Pot Synthesis

A notable method for synthesizing polycyclic indole derivatives structurally related to 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole involves a Friedel–Crafts reaction between indole derivatives and pyrrol-2-one fragments.

  • Procedure :

    • Indole (1 mmol) and 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one (1 mmol) are combined with p-toluenesulfonic acid (TsOH, 1 mmol) in dimethyl sulfoxide (DMSO, 1 mL).
    • The mixture is stirred at 70 °C for 1–2 hours.
    • After reaction completion, the mixture is cooled, poured into water, basified with ammonium hydroxide, extracted with ethyl acetate, concentrated, and purified by column chromatography.
  • Yields : This method typically provides isolated yields in the range of 37–55%, demonstrating moderate efficiency and tolerance to various substituents on the indole ring and pyrrol-2-one fragment.

  • Mechanism : The reaction proceeds via an intramolecular Friedel–Crafts cyclization following Knoevenagel condensation of indole-4-carbaldehyde with diaryl-substituted cyanoketones, forming intermediate hydroxypyrrolones that cyclize to the polycyclic indole structure.

  • Key Reference Data :

Reactants Catalyst Solvent Temperature (°C) Yield (%) Notes
Indole + 5-hydroxy pyrrol-2-one TsOH DMSO 70 37–55 One-pot, intramolecular cyclization

This approach is advantageous for its one-pot nature and relatively mild conditions, though it requires aromatic substituents for successful cyclization.

Two-Step Synthesis via Post-Functionalization of Indoles

Another approach involves the preparation of this compound derivatives through a two-step process:

  • Step 1 : Preparation of 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile intermediates via condensation reactions involving nitrovinylbenzene and halogenated indoles.

  • Step 2 : Conversion of these intermediates to 2-aryl-1H-indol-3-amines by reaction with hydrazine hydrate under microwave heating (200 °C, 15 min), followed by purification.

  • Yields : High yields (~90%) have been reported for the final indole amine derivatives, indicating the efficiency of this method.

  • Advantages : This method allows for the introduction of various substituents and provides access to unprotected 3-aminoindoles, which can be further functionalized.

  • Key Reference Data :

Step Reactants Conditions Yield (%) Notes
1 (E)-(2-Nitrovinyl)benzene + halide-indole Room temp, stirring 2 h Not specified Intermediate formation
2 Intermediate + hydrazine hydrate Microwave, 200 °C, 15 min ~90 Rapid conversion to indole amine

This method is well-suited for preparing functionalized indole derivatives with tetrahydronaphthalene substituents.

Comparative Summary of Methods

Method Key Features Reaction Conditions Yield Range (%) Comments
Friedel–Crafts One-Pot Synthesis Intramolecular cyclization; mild temp TsOH/DMSO, 70 °C, 1–2 h 37–55 One-pot, moderate yields
Two-Step Microwave-Assisted Synthesis Hydrazine reduction; microwave heating Microwave, 200 °C, 15 min ~90 High yield, rapid reaction
Tetrahydronaphthalene Reflux Method Base-catalyzed condensation Reflux in MeOH with piperidine, 8–12 h 60–70 (related compounds) Indirect method, longer time

Research Findings and Notes

  • The Friedel–Crafts method demonstrates tolerance to various aromatic substituents but fails with aliphatic substituents on the cyanoketone, limiting substrate scope.

  • Microwave-assisted synthesis provides a rapid and high-yielding route to 3-aminoindoles with tetrahydronaphthalene substituents, facilitating further derivatization.

  • The choice of solvent, catalyst, and temperature critically influences the yield and purity of the target compound.

  • Isolation and characterization of intermediates such as indolyl hydroxypyrrolones confirm the proposed reaction pathways, supporting mechanistic understanding.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole, and what analytical methods validate its purity?

  • Synthesis : A typical route involves coupling reactions between indole derivatives and functionalized tetrahydronaphthalene precursors. For example, fragment-based approaches (e.g., fragment coupling with 5,6,7,8-tetrahydronaphthalen-2-ol) are used to introduce the tetrahydronaphthalene moiety, followed by purification via column chromatography .
  • Validation : Purity (>98%) is confirmed using HPLC (215 nm detection) and mass spectrometry (ESI-MS). Structural confirmation relies on 1H^1H and 13C^{13}C NMR spectroscopy, with key shifts observed for the indole NH proton (~10–12 ppm) and tetrahydronaphthalene methylene groups (1.5–2.5 ppm) .

Q. How is the compound characterized spectroscopically, and what spectral contradictions may arise?

  • NMR Analysis : The tetrahydronaphthalene ring protons typically appear as multiplet signals between 1.5–2.5 ppm (methylene groups) and 6.5–7.2 ppm (aromatic protons). Indole protons resonate at 6.8–7.5 ppm. Discrepancies in peak splitting may arise due to rotational isomerism in the tetrahydronaphthalene-indole linkage, requiring 2D NMR (COSY, HSQC) for resolution .
  • Mass Spectrometry : ESI-MS often shows [M+H]+^+ ions, but fragmentation patterns must be cross-validated with theoretical isotopic distributions to avoid misassignment of adducts .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Reaction Optimization :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require stringent drying to prevent hydrolysis.
  • Catalysis : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in Suzuki-Miyaura reactions for indole-tetrahydronaphthalene conjugation .
  • Temperature Control : Reactions involving acid-sensitive intermediates (e.g., saponification) require low temperatures (0–5°C) to prevent decomposition .
    • Yield Data :
StepYield (%)Key Challenge
Indole activation75–85Competing dimerization
Coupling60–70Steric hindrance
Purification90–95Co-elution with byproducts

Q. How do researchers resolve contradictions in pharmacological data, such as varying cytotoxicity across cancer cell lines?

  • Case Study : In HCT116 (colon) vs. MCF-7 (breast) cancer cells, differences in IC50_{50} values (e.g., 2.1 μM vs. 8.7 μM) may reflect cell-specific uptake or metabolic activation.
  • Methodology :

  • Mechanistic Profiling : Assess compound binding to targets like retinoid-X-receptors (RXRs) using competitive binding assays .
  • Metabolic Stability : Evaluate hepatic microsomal stability to identify rapid degradation in certain cell types .
    • Data Normalization : Use internal controls (e.g., cisplatin) and standardized MTT assay protocols to minimize inter-lab variability .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound?

  • Computational :

  • Docking Studies : Model interactions with RXRs or Janus kinases (JAKs) to predict substituent effects on affinity. For example, electron-withdrawing groups on the indole ring enhance RXR binding by 1.5-fold .
    • Experimental :
  • Analog Synthesis : Introduce substituents (e.g., methyl, fluoro) at the indole 5-position and compare bioactivity. For instance, fluorination increases metabolic stability by 30% in vitro .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using 3D-QSAR models .

Specialized Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Safety : Use fume hoods for synthesis due to potential respiratory irritancy (observed in related tetrahydronaphthalene derivatives) .
  • Storage : Store under inert gas (N2_2) at –20°C to prevent oxidation of the indole NH group .

Q. How is the compound utilized in neurodegenerative disease research, particularly Parkinson’s or Alzheimer’s?

  • Application : Derivatives act as dopamine D2/D3 agonists or iron chelators. For example, modifications at the indole 3-position enhance blood-brain barrier penetration by 2-fold in rodent models .
  • Experimental Design :

  • In Vivo Testing : Use 6-hydroxydopamine (6-OHDA) lesioned rats to assess neuroprotection .
  • Biomarker Analysis : Measure α-synuclein aggregation via Western blot in compound-treated vs. control groups .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole

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